molecular formula C5H7N3OS2 B14693441 5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2h)-one CAS No. 31697-22-0

5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2h)-one

Cat. No.: B14693441
CAS No.: 31697-22-0
M. Wt: 189.3 g/mol
InChI Key: LLRWVMAZBKUTER-UHFFFAOYSA-N
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Description

5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazine with methylsulfanyl reagents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: Another compound with similar structural features but different functional groups.

    5,6-Bis(4-methoxyphenyl)pyridin-2-amine: A compound with similar triazine ring but different substituents.

Uniqueness

5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of methylsulfanyl groups, which impart distinct chemical reactivity and properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

31697-22-0

Molecular Formula

C5H7N3OS2

Molecular Weight

189.3 g/mol

IUPAC Name

5,6-bis(methylsulfanyl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C5H7N3OS2/c1-10-3-4(11-2)7-8-5(9)6-3/h1-2H3,(H,6,8,9)

InChI Key

LLRWVMAZBKUTER-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)NN=C1SC

Origin of Product

United States

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